molecular formula C24H22BrNO3 B3311860 N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946275-53-2

N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B3311860
CAS No.: 946275-53-2
M. Wt: 452.3 g/mol
InChI Key: PWCDVUAPPUMTHY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (hereafter referred to by its IUPAC name) is a screening compound provided by ChemDiv (ID: F217-0341). Its molecular formula is C₂₄H₂₂BrNO₃, with a molecular weight of 452.35 g/mol. Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and a calculated water solubility (logS) of -5.69, indicative of moderate lipophilicity. The compound features a rigid 2,3-dihydrobenzofuran moiety and a bromophenyl group, which may influence its conformational stability and biological interactions. It is available in both dry powder and DMSO solution formats, facilitating its use in high-throughput screening assays .

Properties

IUPAC Name

N-(4-bromophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO3/c1-24(2)14-18-4-3-5-21(22(18)29-24)28-15-16-6-8-17(9-7-16)23(27)26-20-12-10-19(25)11-13-20/h3-13H,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCDVUAPPUMTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C20H22BrN3O3. It features a bromophenyl group and a benzofuran derivative, which contribute to its biological efficacy.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from similar structures have been evaluated for their antimicrobial activity using the turbidimetric method .

Compound Microbial Target Activity
Compound D1Staphylococcus aureusEffective
Compound D2Escherichia coliModerate
Compound D3Candida albicansEffective

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have utilized the Sulforhodamine B (SRB) assay to assess cytotoxicity against human breast adenocarcinoma cells (MCF7). The results indicate that certain derivatives exhibit significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 Value (µM) Reference Compound
MCF710.38Doxorubicin
A54915.63Tamoxifen

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It could modulate signaling pathways by binding to cellular receptors, affecting processes such as apoptosis and cell cycle regulation.

Molecular docking studies have provided insights into the binding affinities and interactions between the compound and target proteins, suggesting that structural modifications could enhance efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial activity against a panel of pathogens, revealing that modifications in the bromophenyl group significantly influenced activity levels .
  • Cytotoxicity Studies : Research conducted on MCF7 cells demonstrated that certain structural features are essential for enhancing anticancer activity. The presence of electron-withdrawing groups was found to improve potency .

Comparison with Similar Compounds

Bromophenyl vs. Carbamoylphenyl Derivatives

Two closely related analogs, N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (F217-0446) and N-(4-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide, replace the bromophenyl group with carbamoylphenyl substituents. These derivatives exhibit lower molecular weights (416.48 g/mol vs. 452.35 g/mol) due to the absence of bromine. However, the bromine atom in F217-0341 may improve membrane permeability and target binding through hydrophobic interactions .

Bromophenyl vs. Chlorophenyl Analogs

The compound N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide replaces the bromophenyl group with a chlorophenyl moiety and incorporates methoxy and methyl groups on the benzamide core.

Variations in the Central Scaffold

Dihydrobenzofuran vs. Sulfonyl-Tetrahydro-oxadiazole

The compound 4-[(4-bromophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide () replaces the dihydrobenzofuran moiety with a sulfonyl-tetrahydro-oxadiazole ring system. This structural change introduces a sulfonyl group, enhancing polarity and hydrogen-bond acceptor capacity. The synthesis yield for this compound is 80%, with UV/VIS absorption maxima at 202.6 nm (methanol) and 198.0 nm (acetonitrile), indicating distinct electronic properties compared to F217-0341.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logS (Water Solubility)
F217-0341 (Target) C₂₄H₂₂BrNO₃ 452.35 1 4 -5.69
F217-0446 (Carbamoylphenyl) C₂₅H₂₄N₂O₄ 416.48 2 5 -4.21*
Sulfonyl-oxadiazole analog C₂₄H₂₁BrN₂O₄S 529.40 1 6 -4.95*

*Estimated values based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

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